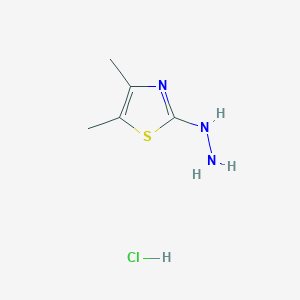
BOTULINUS TOXIN F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Botulinus toxin F is a highly potent neurotoxic protein produced by the bacterium Clostridium botulinum and related species. It is one of the seven distinct serotypes of botulinum toxin, labeled A through G. This compound, like other botulinum toxins, inhibits the release of the neurotransmitter acetylcholine from axon endings at the neuromuscular junction, causing flaccid paralysis. This toxin is known for its medical and cosmetic applications, although it is less commonly used compared to botulinum toxin types A and B .
準備方法
Synthetic Routes and Reaction Conditions: The production of botulinus toxin F involves the cultivation of Clostridium botulinum under anaerobic conditions. The bacteria are grown in a nutrient-rich medium, and the toxin is produced during the bacterial growth phase. The culture is then subjected to a series of purification steps to isolate the toxin. These steps typically include precipitation, centrifugation, and chromatography techniques to achieve a high-purity product .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Fermentation: Large-scale fermentation of Clostridium botulinum in bioreactors under strictly controlled conditions.
Harvesting: The bacterial culture is harvested, and the cells are lysed to release the toxin.
Purification: The toxin is purified using advanced chromatography techniques to remove impurities and achieve the desired concentration and purity.
Formulation: The purified toxin is formulated into a stable product suitable for medical or cosmetic use.
化学反応の分析
Types of Reactions: Botulinus toxin F primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. Its activity is based on its ability to bind to specific receptors on nerve cells and inhibit neurotransmitter release.
Common Reagents and Conditions: The toxin’s activity can be modulated by various factors, including pH, temperature, and the presence of specific ions like calcium. These conditions are carefully controlled during its production and application to ensure optimal activity and stability .
Major Products Formed: The primary product of this compound’s action is the inhibition of acetylcholine release, leading to muscle paralysis. This effect is utilized in various therapeutic and cosmetic applications to treat conditions like muscle spasms, dystonia, and wrinkles .
科学的研究の応用
Botulinus toxin F has a wide range of scientific research applications:
Chemistry: It is used as a model protein to study protein-protein interactions and enzyme mechanisms.
Biology: Researchers use it to investigate the mechanisms of neurotransmitter release and synaptic function.
Medicine: It is employed in the treatment of various neuromuscular disorders, including spasticity, dystonia, and chronic migraine.
Industry: The toxin is used in the development of new pharmaceuticals and cosmetic products.
作用機序
Botulinus toxin F exerts its effects by targeting the neuromuscular junction. The toxin binds to specific receptors on the surface of nerve cells and is internalized through receptor-mediated endocytosis. Once inside the nerve terminal, the toxin cleaves specific proteins involved in the release of acetylcholine, a neurotransmitter essential for muscle contraction. This cleavage prevents the release of acetylcholine, leading to muscle paralysis .
The molecular targets of this compound include the SNARE proteins, which are critical for the fusion of synaptic vesicles with the nerve cell membrane. By cleaving these proteins, the toxin effectively blocks neurotransmitter release and disrupts normal nerve function .
類似化合物との比較
Botulinum toxin A: The most widely used serotype in both medical and cosmetic applications. It has a longer duration of action compared to botulinus toxin F.
Botulinum toxin B: Also used in medical treatments, particularly for patients who develop resistance to botulinum toxin A.
Botulinum toxin E: Less commonly used but has applications in certain medical conditions.
Botulinum toxin G: Primarily used in research settings
Uniqueness of this compound: this compound is unique in its shorter duration of action compared to botulinum toxin A and B. This property can be advantageous in certain clinical situations where a temporary effect is desired. Additionally, its distinct molecular structure and mechanism of action provide valuable insights into the broader family of botulinum toxins .
特性
CAS番号 |
107231-15-2 |
|---|---|
分子式 |
C14H24CoN2O6S2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




